5-Allyl-2-chloro-3-fluoropyridine
Overview
Description
5-Allyl-2-chloro-3-fluoropyridine is a chemical compound with the molecular formula C8H7ClFN . It is used in various chemical reactions and has been mentioned in scientific literature .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, the compound may participate in various chemical reactions similar to other pyridine derivatives .Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous. It is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Fluoropyridines, including 5-Allyl-2-chloro-3-fluoropyridine, have potential for various applications due to their unique properties. They are of interest in the development of new agricultural products, pharmaceuticals, and other fluorinated chemicals . The interest toward the development of fluorinated chemicals has been steadily increasing, and the high availability of fluorinated synthetic blocks, effective fluorinating reagents, and reliable fluorination technology have accelerated developments in this field .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-prop-2-enylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c1-2-3-6-4-7(10)8(9)11-5-6/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSJKFDANVWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(N=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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